molecular formula C₁₈H₂₈ClNO₂ B1155541 4-Methoxy PV8 Hydrochloride

4-Methoxy PV8 Hydrochloride

Cat. No.: B1155541
M. Wt: 325.87
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy PV8 Hydrochloride (CAS: 2749302-60-9) is a synthetic cathinone derivative classified as a research chemical. Its formal name is 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride, with a molecular formula of C₁₈H₂₇NO₂•HCl and a molecular weight of 325.9 . This crystalline solid exhibits UV absorption maxima at 225 nm and 291 nm, characteristic of its aromatic and ketone chromophores . It is primarily used in forensic and analytical research to identify novel psychoactive substances (NPS) in legal and toxicological investigations .

Notably, 4-Methoxy PV8 has been implicated in fatal poisoning cases due to its high toxicity. A 2015 study reported a femoral blood concentration of 2.69 mg/ml in a fatal overdose, significantly exceeding levels observed in non-lethal cases .

Properties

Molecular Formula

C₁₈H₂₈ClNO₂

Molecular Weight

325.87

Synonyms

4-MeO-PV8;  p-MeO-PV8;  4-Methoxy PHPP;  1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and toxicological profiles of 4-Methoxy PV8 Hydrochloride are influenced by its para-substituted methoxy group. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Substituent(s) Molecular Formula Molecular Weight UV λmax (nm) Purity
4-Methoxy PV8 HCl -OCH₃ (para) C₁₈H₂₇NO₂•HCl 325.9 225, 291 ≥98%
4-Methyl PV8 HCl -CH₃ (para) C₁₈H₂₇NO•HCl ~307.8* - Not specified
3,4-Methylenedioxy PV8 HCl -O-CH₂-O- (3,4) C₁₈H₂₅NO₃•HCl 339.9 - ≥98%
4-Fluoro PV8 HCl -F (para) C₁₇H₂₄FNO•HCl ~313.8* - Not specified
PV8 HCl (Parent) None C₁₇H₂₆ClNO 307.8 - ≥98%

*Estimated based on structural analogs.

Key Observations :

  • The methoxy group in 4-Methoxy PV8 increases polarity and molecular weight compared to the methyl and fluorine analogs.
  • 3,4-Methylenedioxy PV8 has the highest molecular weight due to its oxygen-rich substituent, which may enhance receptor binding affinity .

Pharmacological and Toxicological Data

Toxicity in Human Cases
Compound Blood Concentration (mg/ml) Clinical Outcome
4-Methoxy PV8 HCl 2.69 Fatal
PV9 HCl 0.743 Fatal (co-ingestion)
4-Methoxy PV9 HCl 0.261 Fatal (co-ingestion)

Analysis :

  • 4-Methoxy PV8 exhibited the highest blood concentration in the fatal case, suggesting greater potency or slower metabolic clearance compared to PV9 and its methoxy analog .
  • Co-ingestion with benzodiazepines and alcohol likely exacerbated toxicity through synergistic central nervous system depression .
Receptor Interactions
  • 3,4-Methylenedioxy PV8 : The methylenedioxy group mimics MDMA’s structure, suggesting serotonergic activity, though this remains unconfirmed .
  • 4-Fluoro PV8: Fluorine’s electronegativity may alter binding kinetics at monoamine transporters, reducing potency compared to methoxy analogs .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying 4-Methoxy PV8 Hydrochloride in forensic samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity and specificity. Validate the method using deuterated internal standards (e.g., diazepam-d5) to account for matrix effects. For sample preparation, employ modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction to isolate the compound from biological matrices like blood or urine . UV/Vis spectroscopy (λmax: 225, 291 nm) can preliminarily confirm purity in synthetic batches .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate no significant degradation for ≥5 years under these conditions. Batch-specific certificates of analysis (CoA) should be reviewed to confirm purity (≥98%) before use in experiments .

Q. What structural features distinguish this compound from related cathinone derivatives?

  • Methodological Answer : The compound is a para-methoxy analog of PV8 (α-pyrrolidinopentiophenone), with a methoxy group (-OCH₃) substituted at the 4-position of the phenyl ring. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic shifts for the methoxy proton (δ ~3.8 ppm) and the pyrrolidinyl moiety. Compare with reference spectra of non-methoxy analogs (e.g., PV8 hydrochloride) to validate substitutions .

Advanced Research Questions

Q. How do metabolic pathways of this compound contribute to its toxicity in polydrug exposure scenarios?

  • Methodological Answer : Use in vitro hepatocyte models or microsomal assays to identify phase I (e.g., CYP450-mediated demethylation) and phase II (glucuronidation) metabolites. Compare metabolic profiles with those of co-administered substances (e.g., benzodiazepines, alcohol) to assess competitive inhibition or synergistic effects. In vivo studies in rodents can quantify blood concentrations and correlate with histopathological findings (e.g., pulmonary edema) observed in fatal human cases .

Q. What experimental approaches can resolve contradictions in reported toxicological thresholds for this compound?

  • Methodological Answer : Conduct dose-response studies using human-derived cell lines (e.g., SH-SY5Y neurons) to evaluate cytotoxicity (e.g., MTT assay) and compare results with postmortem data. Address variability by standardizing matrices (e.g., femoral blood vs. whole blood) and extraction protocols. For instance, femoral blood concentrations of 2.69 mg/mL were linked to fatality in one case, but inter-laboratory differences in LC-MS/MS calibration may affect reproducibility .

Q. How does the para-methoxy substitution influence the receptor binding affinity of this compound compared to non-substituted analogs?

  • Methodological Answer : Perform competitive radioligand binding assays targeting monoamine transporters (e.g., DAT, SERT, NET) and NMDA receptors. Compare inhibition constants (Ki) with PV8 and other analogs (e.g., 3,4-methylenedioxy PV8) to determine structure-activity relationships (SAR). Molecular docking simulations can further predict interactions with receptor active sites, highlighting the role of the methoxy group in enhancing lipophilicity and blood-brain barrier penetration .

Q. What strategies optimize the detection of this compound in decomposed or degraded forensic samples?

  • Methodological Answer : Apply derivatization techniques (e.g., silylation) to stabilize degradation products (e.g., free base forms) prior to GC-MS analysis. Validate degradation markers using accelerated stability testing (e.g., exposure to heat/UV light). For degraded biological samples, combine solid-phase extraction (SPE) with high-resolution mass spectrometry (HRMS) to distinguish parent compounds from metabolites or artifacts .

Data Contradictions and Mitigation Strategies

  • Discrepancy in Toxicity Reports : Fatal cases report femoral blood concentrations of 2.69 mg/mL , while in vitro studies may suggest lower thresholds. Mitigate by standardizing sample types (e.g., plasma vs. whole blood) and cross-validating assays with orthogonal methods (e.g., immunoassays vs. LC-MS/MS).
  • Stability Claims : While manufacturers claim ≥5-year stability , environmental factors (e.g., repeated freeze-thaw cycles) may degrade samples. Regularly verify stability via CoA reanalysis and aliquot storage.

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